An In-depth Technical Guide to the Physicochemical Properties of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one
Preamble: A Molecule of Interest in Drug Discovery
In the landscape of modern drug development, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic programs are built. This guide provides a comprehensive technical overview of the physical and chemical properties of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one, a phenolic ketone with significant potential in medicinal chemistry. The presence of a sterically hindered phenol moiety suggests inherent antioxidant capabilities, a feature of considerable interest in the mitigation of oxidative stress-related pathologies.[1][2][3] The lipophilic tert-butyl group and the butanoyl chain are expected to significantly influence its pharmacokinetic profile, including membrane permeability and metabolic stability. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this molecule's characteristics, from its fundamental structure to its anticipated behavior in biological systems.
Molecular Identity and Structure
Nomenclature and Identification
-
Systematic IUPAC Name: 1-[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]-1-butanone[4]
-
CAS Registry Number: 1274009-70-9[4]
-
Molecular Formula: C₁₅H₂₂O₂[4]
-
Molecular Weight: 234.33 g/mol [4]
Structural Elucidation
The molecular architecture of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one features a substituted benzene ring at its core. Key structural attributes include:
-
A hydroxyl group (-OH) ortho to the butanoyl substituent, which is critical for its phenolic character and potential for intramolecular hydrogen bonding.
-
A tert-butyl group also ortho to the hydroxyl group, creating significant steric hindrance. This structural feature is a hallmark of many synthetic antioxidants, as it enhances the stability of the corresponding phenoxy radical.[5]
-
A methyl group para to the hydroxyl group.
-
A butan-1-one substituent, which introduces a ketone functionality and a short alkyl chain, influencing the molecule's polarity and lipophilicity.
Caption: 2D structure of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one.
Synthesis Pathway: The Fries Rearrangement
The synthesis of hydroxyaryl ketones such as 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is commonly achieved through the Fries rearrangement .[6][7][8] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[9][10]
Caption: Synthetic overview via Fries rearrangement.
Step-by-Step Synthesis Protocol
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Esterification: 3-tert-butyl-5-methylphenol is first esterified with butanoyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to form the corresponding phenyl butanoate ester.[11] The reaction is typically carried out in an inert solvent like dichloromethane at reduced temperatures to control the exothermic reaction.
-
Fries Rearrangement: The purified phenolic ester is then subjected to the Fries rearrangement.[6][7][8] Anhydrous aluminum chloride is a common Lewis acid catalyst for this step. The reaction temperature is a critical parameter that influences the regioselectivity of the acyl group migration. Lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer. Given the substitution pattern of the starting phenol, the butanoyl group is expected to migrate to the ortho position relative to the hydroxyl group.
-
Work-up and Purification: The reaction mixture is quenched with acid and extracted with an organic solvent. The crude product is then purified using column chromatography to isolate the desired 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one.
Physicochemical Properties
Physical State and Appearance
Based on structurally similar phenolic compounds, 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is predicted to be a white to off-white crystalline solid at room temperature.[12]
Predicted Physical Properties
| Property | Predicted Value/Range | Method of Estimation/Rationale |
| Melting Point (°C) | 183-190 | Based on data for structurally related tris(hydroxyphenyl)butanes.[13][14][15] |
| Boiling Point (°C) | ~237 | Estimated from similar phenyl ketones, though likely to decompose at higher temperatures.[16] |
| Solubility | Low in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., acetone, ethyl acetate). | The presence of the large hydrophobic tert-butyl group and the phenyl ring, along with the butanoyl chain, significantly reduces aqueous solubility. The polar hydroxyl and ketone groups confer solubility in organic solvents. |
Key Physicochemical Parameters for Drug Development
The octanol-water partition coefficient (LogP) is a critical determinant of a drug's pharmacokinetic properties. A higher LogP value generally correlates with increased lipid membrane permeability but can also lead to lower aqueous solubility and increased metabolic clearance. For 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one, the LogP is expected to be in the range of 3.5 to 4.5, indicating a high degree of lipophilicity. This is primarily due to the presence of the tert-butyl group and the overall hydrocarbon character of the molecule.
The acidity of the phenolic hydroxyl group is a key factor influencing the molecule's ionization state at physiological pH. The pKa of the phenolic proton is anticipated to be in the range of 9-11. The electron-donating alkyl substituents (tert-butyl and methyl) are expected to slightly increase the pKa compared to unsubstituted phenol (pKa ≈ 10). The ortho-butanoyl group, being electron-withdrawing, would typically lower the pKa; however, intramolecular hydrogen bonding between the phenolic hydroxyl and the carbonyl oxygen will likely increase the pKa by stabilizing the neutral form.
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the alkyl chains of the butanoyl and tert-butyl groups, and the phenolic hydroxyl proton. The aromatic protons will likely appear as doublets or singlets in the range of δ 6.5-7.5 ppm. The tert-butyl protons will present as a sharp singlet around δ 1.3-1.5 ppm, integrating to nine protons. The butanoyl group will show a triplet for the terminal methyl group, and two multiplets for the methylene groups. The chemical shift of the phenolic proton can vary and may be broad, typically appearing downfield.[17][18][19]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 15 carbon atoms. The carbonyl carbon of the butan-1-one will be the most downfield signal, typically in the range of δ 195-205 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The quaternary carbon and the methyl carbons of the tert-butyl group will appear around δ 35 and 30 ppm, respectively. The carbons of the butanoyl chain will have characteristic shifts in the upfield region.[20][21][22]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational frequencies include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group.
-
A strong C=O stretching absorption around 1650-1680 cm⁻¹ for the ketone.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule in the 2850-3100 cm⁻¹ range.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.[23]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 234. Common fragmentation patterns would involve cleavage of the butanoyl chain and the tert-butyl group.[24][25]
Chemical Reactivity and Stability
Antioxidant Activity
As a hindered phenol, 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is predicted to exhibit significant antioxidant properties.[26][27][28][29] The mechanism of action involves the donation of the hydrogen atom from the phenolic hydroxyl group to free radicals, thereby terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the ortho-tert-butyl group, which prevents it from participating in further undesirable reactions.[5][30]
Caption: Antioxidant mechanism of a hindered phenol.
Stability
The compound is expected to be relatively stable under normal storage conditions. However, as a phenol, it may be susceptible to oxidation over time, especially when exposed to light and air, which could lead to coloration. The butanoyl group could potentially undergo reactions typical of ketones.
Experimental Protocols
Determination of LogP (Shake-Flask Method)
-
Prepare a stock solution of the compound in n-octanol.
-
Add a known volume of the n-octanol stock solution to a known volume of water in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Determination of pKa (Potentiometric Titration)
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the pH electrode in the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.
Conclusion
1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is a molecule with a compelling structural profile for applications in drug discovery, particularly in areas where antioxidant activity is desired. Its significant lipophilicity and the presence of a moderately acidic phenolic proton are key parameters that will govern its biological activity and ADME properties. While specific experimental data for this compound is not widely available in the public domain, this guide provides a robust framework for its characterization based on established chemical principles and data from analogous structures. The outlined synthetic route and analytical methodologies offer a clear path for its preparation and detailed investigation. Further empirical studies are warranted to fully elucidate its pharmacological potential.
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